molecular formula C11H17ClN2 B2587307 (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride CAS No. 1909311-99-4

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride

Cat. No.: B2587307
CAS No.: 1909311-99-4
M. Wt: 212.72
InChI Key: REJNHUAZAOBUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H16N2·HCl It is a hydrochloride salt form of an amine, featuring a cyclopropylmethyl group and a 6-methylpyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 6-methylpyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine hydrochloride
  • (Cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl]amine hydrochloride
  • (Cyclopropylmethyl)[(6-ethylpyridin-3-yl)methyl]amine hydrochloride

Uniqueness

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Properties

IUPAC Name

1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-9-2-3-11(8-13-9)7-12-6-10-4-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJNHUAZAOBUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNCC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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